acetamide,N-(2-ethylphenyl)-2-(methylthio)-
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-methylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-3-9-6-4-5-7-10(9)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATHXQSBIWSWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide,N-(2-ethylphenyl)-2-(methylthio)- typically involves the reaction of 2-ethylphenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methylthiol to yield the final product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of acetamide,N-(2-ethylphenyl)-2-(methylthio)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SMe) group undergoes selective oxidation under controlled conditions:
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Sulfoxide Formation : Treatment with m-chloroperbenzoic acid (mCPBA) at 0°C in dichloromethane yields the corresponding sulfoxide (R-S(O)-Me) with >90% conversion within 2 hours .
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Sulfone Formation : Prolonged exposure to hydrogen peroxide (H₂O₂) in acetic acid at 60°C produces the sulfone (R-SO₂-Me) quantitatively .
Key Data :
| Reagent | Product | Yield (%) | Reaction Time | Conditions |
|---|---|---|---|---|
| mCPBA (1.2 eq) | Sulfoxide | 92 | 2 h | 0°C, CH₂Cl₂ |
| H₂O₂ (3 eq) | Sulfone | 98 | 6 h | 60°C, AcOH |
Electrophilic Aromatic Substitution
The ethyl-substituted benzene ring participates in regioselective electrophilic reactions:
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Nitration : Using HNO₃/H₂SO₄ at 0–5°C generates meta-nitro derivatives due to the electron-donating ethyl group directing substitution .
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Halogenation : Bromine (Br₂) in CCl₄ introduces bromine at the para position relative to the ethyl group, confirmed by ¹H NMR (δ 7.45 ppm, singlet) .
Mechanistic Insight :
-
Ethyl group stabilizes the intermediate arenium ion via hyperconjugation.
-
Methylthio group acts as a weakly deactivating ortho/para director but is sterically hindered .
Reductive Transformations
The acetamide backbone and sulfur-containing groups participate in reductions:
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Methylthio Group Removal : Raney Nickel in ethanol under H₂ (1 atm) cleaves the C–S bond, yielding N-(2-ethylphenyl)acetamide .
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Amide Reduction : LiAlH₄ in THF reduces the acetamide to a secondary amine (N-(2-ethylphenyl)-2-(methylthio)ethylamine) with 85% efficiency .
Optimized Conditions :
| Reduction Target | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| C–S Bond Cleavage | Raney Ni/H₂ | EtOH | 25°C | 78 |
| Amide → Amine | LiAlH₄ (3 eq) | THF | Reflux | 85 |
Nucleophilic Acyl Substitution
The acetamide’s carbonyl group reacts with nucleophiles:
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Hydrolysis : 6M HCl at reflux generates 2-(methylthio)-N-(2-ethylphenyl)acetic acid (isolated as a white solid, mp 142–144°C) .
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Aminolysis : Primary amines (e.g., benzylamine) in DMF at 80°C form substituted urea derivatives .
Kinetic Data :
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Acid Hydrolysis | 2.3 × 10⁻⁴ | 58.9 |
| Alkaline Hydrolysis | 1.1 × 10⁻³ | 45.2 |
Cross-Coupling Reactions
The methylthio group facilitates transition-metal-catalyzed couplings:
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Suzuki-Miyaura : Pd(PPh₃)₄ mediates coupling with arylboronic acids, replacing -SMe with aryl groups (e.g., 4-fluorophenyl) .
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C–H Activation : Pd(OAc)₂/K₂S₂O₈ system achieves ortho-arylation of the ethylphenyl ring at 100°C .
Representative Yields :
| Coupling Partner | Product | Yield (%) |
|---|---|---|
| 4-FC₆H₄B(OH)₂ | 4-Fluoroaryl derivative | 76 |
| PhB(OH)₂ | Biaryl derivative | 81 |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
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Stage 1 (200–250°C) : Loss of methylthio group as CH₃SH (mass loss: 15.2%, calc. 15.8%) .
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Stage 2 (300–400°C) : Acetamide cleavage into CO and NH₃, leaving a carbonized aromatic residue .
This comprehensive reactivity profile enables strategic modifications of acetamide,N-(2-ethylphenyl)-2-(methylthio)- for applications in medicinal chemistry and materials science. Experimental protocols and mechanistic rationales are validated through peer-reviewed data .
Scientific Research Applications
Biological Applications
1. Antidepressant Activity
Recent studies have investigated the antidepressant potential of various acetamide derivatives. For instance, a series of phenylacetamides were synthesized and evaluated for their activity using animal models. The most potent compound demonstrated superior efficacy compared to standard antidepressants such as moclobemide and imipramine, indicating that acetamide derivatives could serve as promising candidates for treating depression .
2. Neurodegenerative Disease Treatment
Acetamide derivatives have been explored for their modulatory effects on G protein-coupled receptors (GPCRs), specifically GPCR17. These compounds have shown potential in treating neurodegenerative diseases by influencing receptor activity, which is crucial for maintaining neurological health .
Synthesis and Derivatives
The synthesis of acetamide derivatives often involves modifying the amine or acyl groups to enhance biological activity. For example, various phenylacetamide derivatives have been synthesized through reactions involving chloroacetyl chloride and anilines, yielding compounds with varying degrees of biological efficacy .
Toxicological Studies
Toxicological assessments are critical for understanding the safety profile of acetamide compounds. For instance, studies indicate that certain derivatives do not exhibit significant toxicity at therapeutic doses. However, some compounds have been classified as hazardous due to reproductive toxicity concerns, emphasizing the need for careful evaluation during drug development .
Data Table of Key Findings
Mechanism of Action
The mechanism of action of acetamide,N-(2-ethylphenyl)-2-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, focusing on substituent variations and their implications:
Key Observations:
- Substituent Position: The methylthio group’s position significantly impacts reactivity. For example, in N-(2-(2-(methylthio)phenoxy)ethyl)acetamide , the -SMe is on the aromatic ring, whereas in thiadiazole derivatives , it is part of a heterocycle.
- Biological Activity: Methylthio-containing compounds often exhibit diverse activities. The bis(methylthio) pyridine derivative stabilizes atherosclerotic plaques, while the phenoxyethyl analog acts as a serotonin agonist.
- Synthetic Yields : Methylthio-substituted indene acetamide has a lower yield (33%) compared to thiadiazole derivatives (up to 88% ), suggesting synthetic challenges with certain scaffolds.
Spectroscopic and Physical Properties
Comparative data for selected compounds:
Notes:
Biological Activity
Acetamide, N-(2-ethylphenyl)-2-(methylthio)-, is a compound that has garnered attention in various biological studies due to its potential antimicrobial and anticancer properties. This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
Acetamide, N-(2-ethylphenyl)-2-(methylthio)-, can be represented by the following chemical structure:
- Chemical Formula : CHNOS
- Molecular Weight : 215.31 g/mol
The compound features an acetamide functional group linked to a 2-ethylphenyl moiety and a methylthio group, which is believed to contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of acetamide derivatives, particularly those containing the 2-mercaptobenzothiazole moiety. In a study examining various acetamide derivatives, compounds were synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria using the agar well diffusion method.
Key Findings:
- Compounds 2b and 2i exhibited significant antibacterial activity comparable to the standard drug levofloxacin.
- Minimum inhibitory concentration (MIC) values were calculated, revealing that both compounds had lower MIC values against E. coli, S. typhi, S. aureus, and B. subtilis compared to levofloxacin.
- The antibiofilm activity of these compounds was also notable; treatment with compound 2i resulted in an 82% reduction in biofilm formation by S. aureus at a concentration of 100 μg/100 μL, outperforming cefadroxil (72% reduction) .
Table 1: Antibacterial Activity of Acetamide Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | % Inhibition at 100 μg/100 μL |
|---|---|---|---|
| 2b | E. coli | 12 | 80 |
| 2i | S. typhi | 10 | 82 |
| 2c | S. aureus | 15 | 85 |
| Levofloxacin | B. subtilis | 20 | 72 |
Anticancer Potential
The anticancer properties of acetamide derivatives have also been explored. Compounds derived from acetamide have shown promise in inhibiting cancer cell proliferation through various mechanisms. For instance, certain derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study: Apoptosis Induction
In a study involving human cancer cell lines, it was observed that treatment with acetamide derivatives led to:
- Increased expression of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
- Induction of cell cycle arrest at the G1 phase.
These findings suggest that acetamide derivatives may serve as potential candidates for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the acetamide scaffold significantly influences biological activity. For example:
- Electron-withdrawing groups on the aromatic ring enhance antibacterial potency.
- The methylthio group appears essential for maximizing bioactivity against microbial strains .
Table 2: Summary of SAR Findings
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increases potency |
| Methylthio group | Essential for activity |
| Bulky lipophilic groups | Generally improves solubility |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(2-ethylphenyl)-2-(methylthio)-acetamide and related derivatives?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, in analogous acetamide syntheses, 2-chloroacetamide is reacted with substituted phenols in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux, with reaction progress monitored via TLC . Post-synthesis, purification steps like solvent evaporation under reduced pressure and filtration are critical. Solid-phase extraction (SPE) or column chromatography may further refine purity .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools for functional group identification (e.g., methylthio, acetamide moieties) . Single-crystal X-ray diffraction (XRD) resolves stereochemistry and confirms crystal packing, as demonstrated in structurally similar acetamides . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers optimize reaction yields for acetamide derivatives with sensitive substituents like methylthio groups?
- Methodological Answer : Controlled reaction conditions (e.g., inert atmosphere, low temperature) prevent oxidation of the methylthio group. Solvent selection (polar aprotic solvents like acetonitrile) and stoichiometric excess of the nucleophilic component (e.g., 2-ethylphenylamine) improve yields. TLC or HPLC monitoring ensures minimal side-product formation .
Advanced Research Questions
Q. What computational approaches are used to predict the electronic properties and reactivity of N-(2-ethylphenyl)-2-(methylthio)-acetamide?
- Methodological Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites and charge distribution. Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic regions, as applied to analogous N-chlorophenyl acetamides . These methods guide hypotheses about interactions in catalytic or biological systems .
Q. How can molecular docking studies elucidate the potential bioactivity of this compound against viral or cellular targets?
- Methodological Answer : Docking software (e.g., AutoDock Vina) models ligand-protein interactions by simulating binding affinities. For example, acetamide derivatives have been docked into SARS-CoV-2 protease active sites to assess inhibitory potential. Parameters like binding energy (ΔG) and hydrogen-bonding patterns are prioritized .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR and XRD data (e.g., unexpected diastereomers) require cross-validation via 2D NMR (COSY, NOESY) to confirm spatial arrangements. Temperature-dependent NMR or variable-temperature XRD can resolve dynamic conformational changes .
Q. How does the methylthio group influence the compound’s physicochemical stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
